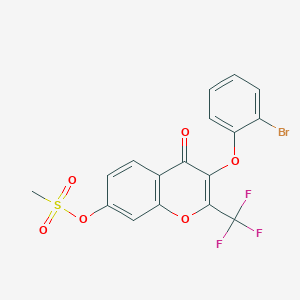
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, trifluoromethyl, and methanesulfonate groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromophenol, trifluoroacetic anhydride, and 4-hydroxycoumarin.
Formation of Intermediate: The first step involves the reaction of 2-bromophenol with trifluoroacetic anhydride to form 2-bromophenyl trifluoroacetate.
Cyclization: The intermediate is then subjected to cyclization with 4-hydroxycoumarin under basic conditions to form the chromen-4-one core.
Methanesulfonation: Finally, the chromen-4-one derivative is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the 2-bromophenoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The chromen-4-one core can participate in redox reactions, potentially altering its electronic properties and biological activity.
Hydrolysis: The methanesulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate the hydrolysis of the methanesulfonate ester.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Oxidation Products: Oxidized derivatives of the chromen-4-one core.
Reduction Products: Reduced forms of the chromen-4-one core, potentially leading to dihydro derivatives.
Hydrolysis Products: The corresponding alcohol and methanesulfonic acid.
科学研究应用
Chemistry
In chemistry, 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of compounds, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of chromen-4-one are studied for their anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound may offer unique interactions with biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, polymers, and electronic materials.
作用机制
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromophenoxy group may facilitate interactions with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one
- 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate
Uniqueness
Compared to similar compounds, 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is unique due to the presence of the methanesulfonate group. This group can enhance the compound’s solubility and reactivity, making it more versatile for various chemical transformations and applications. Additionally, the combination of bromine and trifluoromethyl groups may confer unique electronic properties, influencing its biological activity and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF3O6S/c1-28(23,24)27-9-6-7-10-13(8-9)26-16(17(19,20)21)15(14(10)22)25-12-5-3-2-4-11(12)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPONBSYVSEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
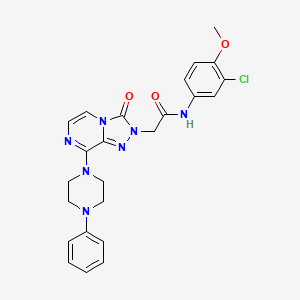
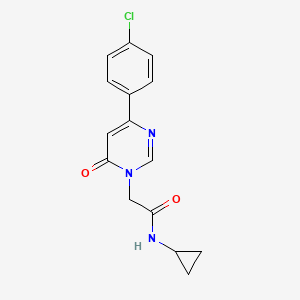
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)
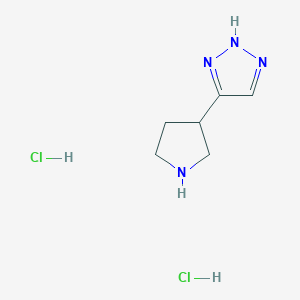

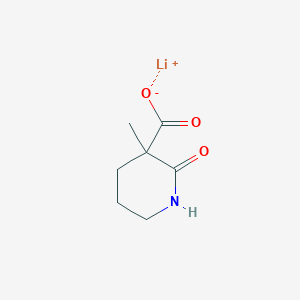
![6-Tert-butyl-2-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2891505.png)

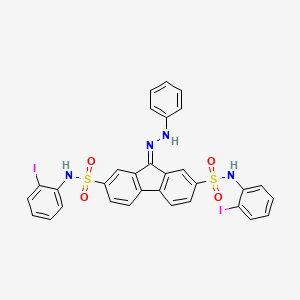
![N-(sec-butyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2891512.png)
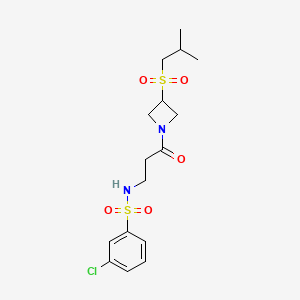
![N-butyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2891515.png)
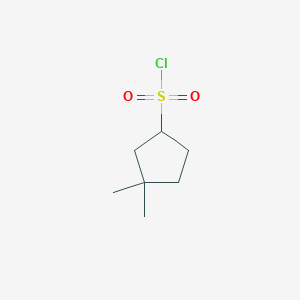
![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)
